molecular formula C10H14Cl2N2O B11863844 3-Chloro-4-morpholinoaniline hydrochloride

3-Chloro-4-morpholinoaniline hydrochloride

Katalognummer: B11863844
Molekulargewicht: 249.13 g/mol
InChI-Schlüssel: GGMDJQXTNSASAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-morpholinoaniline hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a morpholino group, and an aniline moiety, making it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-morpholinoaniline hydrochloride typically involves the reaction of 3-chloroaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-morpholinoaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-morpholinoaniline hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-4-morpholinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Chloro-4-morpholinoaniline hydrochloride is unique due to the presence of both the chloro and morpholino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in various synthetic and research applications .

Eigenschaften

Molekularformel

C10H14Cl2N2O

Molekulargewicht

249.13 g/mol

IUPAC-Name

3-chloro-4-morpholin-4-ylaniline;hydrochloride

InChI

InChI=1S/C10H13ClN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H

InChI-Schlüssel

GGMDJQXTNSASAJ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=C(C=C(C=C2)N)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.